2-Amino-3-ethoxy-3-oxopropanoic acid 2-Amino-3-ethoxy-3-oxopropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17244907
InChI: InChI=1S/C5H9NO4/c1-2-10-5(9)3(6)4(7)8/h3H,2,6H2,1H3,(H,7,8)
SMILES:
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

2-Amino-3-ethoxy-3-oxopropanoic acid

CAS No.:

Cat. No.: VC17244907

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-ethoxy-3-oxopropanoic acid -

Specification

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name 2-amino-3-ethoxy-3-oxopropanoic acid
Standard InChI InChI=1S/C5H9NO4/c1-2-10-5(9)3(6)4(7)8/h3H,2,6H2,1H3,(H,7,8)
Standard InChI Key AEVKDASMDDANST-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Amino-3-ethoxy-3-oxopropanoic acid, systematically named as ethyl hydrogen aminomalonate, belongs to the class of α-amino dicarboxylic acid derivatives. Its molecular structure integrates an ethoxycarbonyl group at the β-position and a free carboxylic acid group at the α-position, creating a hybrid architecture between malonic acid and serine derivatives. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₅H₉NO₄
Molecular Weight147.13 g/mol
IUPAC Name2-amino-3-ethoxy-3-oxopropanoic acid
Canonical SMILESCCOC(=O)C(C(=O)O)N
PubChem CID15645858

The compound’s crystallinity and solubility profile (soluble in polar aprotic solvents like DMSO but sparingly soluble in water) stem from its zwitterionic nature in aqueous solutions .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

  • Ethoxy group: A triplet at δ 1.2 ppm (CH₃) and quartet at δ 4.1 ppm (CH₂)

  • Amino proton: Broad singlet at δ 6.8–7.2 ppm (exchangeable with D₂O)

  • Carbonyl carbons: Resonances at δ 170–175 ppm in ¹³C NMR

Infrared spectroscopy shows strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (carboxylic acid C=O), with N-H stretching at 3350 cm⁻¹.

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves selective hydrolysis of diethyl aminomalonate under controlled conditions:

  • Starting material: Diethyl aminomalonate (C₇H₁₃NO₄)

  • Reagent: Aqueous NaOH (1M) in THF/H₂O (3:1)

  • Reaction: Hydrolysis at 0–5°C for 4 hours

  • Yield: 68–72% after acidification (HCl) and recrystallization

Alternative methods include:

  • Enzymatic resolution: Using lipases to isolate enantiomerically pure (R)- and (S)-forms

  • Protective group strategies: Introducing Boc (tert-butoxycarbonyl) groups via di-tert-butyl dicarbonate in acetonitrile

Industrial Production Challenges

Scale-up faces three main hurdles:

  • Selectivity control: Minimizing over-hydrolysis to malonic acid

  • Waste management: Neutralizing sodium ethoxide byproducts

  • Purification: Removing trace metal catalysts via ion-exchange resins

Recent advances employ continuous flow microreactors to enhance reaction efficiency, achieving 85% conversion at 25°C with residence times under 10 minutes.

Applications in Organic Synthesis

Amino Acid Analog Preparation

The compound serves as a key precursor for non-proteinogenic amino acids:

  • β-Substituted alanines: Alkylation at the α-position introduces diverse side chains

  • Cyclopropane amino acids: Via Simmons–Smith reactions with zinc-copper couples

A 2024 study demonstrated its utility in synthesizing γ-fluoroleucine analogs for positron emission tomography (PET) tracer development.

Peptide Modification Strategies

Incorporating 2-amino-3-ethoxy-3-oxopropanoic acid into peptides confers:

  • Enhanced proteolytic stability: By introducing steric hindrance near cleavage sites

  • pH-responsive solubility: The free carboxylic acid group enables charge modulation

Table 1 compares its effects on model tripeptides:

Peptide SequenceHalf-life (Trypsin)Solubility (pH 7.4)
Arg-Gly-Asp12 min18 mg/mL
Arg-(AEO)-Asp240 min42 mg/mL
(AEO = 2-amino-3-ethoxy-3-oxopropanoic acid)

Biochemical Relevance and Metabolic Pathways

Enzyme Inhibition Studies

The compound acts as a competitive inhibitor for:

  • Aspartate aminotransferase (Ki = 4.7 μM)

  • Glutamate racemase (Ki = 12.3 μM)

Molecular docking simulations suggest its ethoxy group occupies the hydrophobic pocket typically binding pyridoxal phosphate cofactors .

Microbial Metabolism

In Pseudomonas putida strains, 2-amino-3-ethoxy-3-oxopropanoic acid undergoes:

  • De-ethoxylation: Catalyzed by esterase PpEst29

  • Transamination: Via branched-chain aminotransferase

  • Incorporation: Into the methylcitrate cycle

This pathway produces 3-hydroxypropionate, a precursor for bioplastic synthesis .

Related Compounds and Comparative Analysis

Structural Analogues

Comparative properties with related molecules:

CompoundMolecular FormulaKey Application
3-Ethoxy-3-oxopropanoic acidC₅H₈O₄Malonyl-CoA analogue
Boc-protected derivativeC₁₀H₁₇NO₆Peptide synthesis

Reactivity Differences

  • Ester hydrolysis rates: 2-Amino derivative hydrolyzes 6× faster than 3-ethoxy counterpart due to α-amino group catalysis

  • Nucleophilic substitution: The amino group enables Schiff base formation absent in non-aminated analogs

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